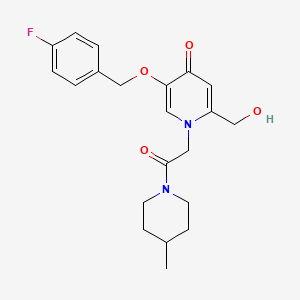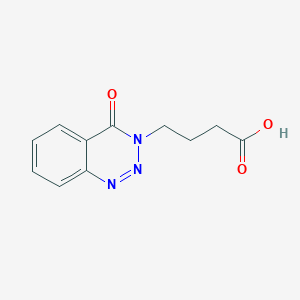![molecular formula C11H11F2N3O B2969623 [1-(2,2-difluoro-2-phenylethyl)-1H-1,2,3-triazol-4-yl]methanol CAS No. 1774482-57-3](/img/structure/B2969623.png)
[1-(2,2-difluoro-2-phenylethyl)-1H-1,2,3-triazol-4-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(2,2-difluoro-2-phenylethyl)-1H-1,2,3-triazol-4-yl]methanol: is a chemical compound with the molecular formula C11H11F2N3O and a molecular weight of 239.22 g/mol This compound features a triazole ring substituted with a difluorophenylethyl group and a methanol group
Mechanism of Action
In terms of biochemical pathways, gemcitabine is a pyrimidine nucleoside analog and a cell cycle-specific anti-cancer chemotherapy drug . It interferes with the process of DNA synthesis, thereby inhibiting the growth of cancer cells .
The pharmacokinetics of gemcitabine involves rapid inactivation by gut and liver cytidine deaminase (CD) to 2′,2′-difluoro-2′-deoxyuridine (dFdU), resulting in poor oral bioavailability . Therefore, it’s usually administered intravenously .
The result of gemcitabine’s action is the inhibition of cancer cell growth, making it an effective treatment for certain types of cancers .
Environmental factors such as temperature can influence the action of gemcitabine. For instance, hyperthermia treatment has been shown to alter the mechanism of gemcitabine metabolism in pancreatic cancer cells .
Preparation Methods
The synthesis of [1-(2,2-difluoro-2-phenylethyl)-1H-1,2,3-triazol-4-yl]methanol typically involves the following steps:
Formation of the Triazole Ring:
Introduction of the Difluorophenylethyl Group:
Addition of the Methanol Group: The final step involves the addition of the methanol group to the triazole ring, which can be accomplished through various methods such as reduction or substitution reactions.
Industrial production methods for this compound may involve optimizing these synthetic routes to achieve higher yields and purity, as well as scaling up the reactions for large-scale production.
Chemical Reactions Analysis
[1-(2,2-difluoro-2-phenylethyl)-1H-1,2,3-triazol-4-yl]methanol: can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The triazole ring can be reduced under specific conditions to form different derivatives.
Substitution: The difluorophenylethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions.
Scientific Research Applications
[1-(2,2-difluoro-2-phenylethyl)-1H-1,2,3-triazol-4-yl]methanol: has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying biological processes and interactions at the molecular level.
Medicine: It may have potential therapeutic applications due to its ability to interact with biological targets, making it a candidate for drug development.
Industry: The compound can be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
[1-(2,2-difluoro-2-phenylethyl)-1H-1,2,3-triazol-4-yl]methanol: can be compared with other similar compounds, such as:
[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]methanol: This compound lacks the difluoro substitution, which may affect its reactivity and biological activity.
[1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-yl]methanol: The presence of an additional fluorine atom may enhance its stability and reactivity.
[1-(2-phenylethyl)-1H-pyrazol-4-yl]methanol: This compound features a pyrazole ring instead of a triazole ring, which may result in different chemical and biological properties.
The uniqueness of This compound lies in its specific combination of a triazole ring, difluorophenylethyl group, and methanol group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
[1-(2,2-difluoro-2-phenylethyl)triazol-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2N3O/c12-11(13,9-4-2-1-3-5-9)8-16-6-10(7-17)14-15-16/h1-6,17H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQULSAWGPHTIAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN2C=C(N=N2)CO)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
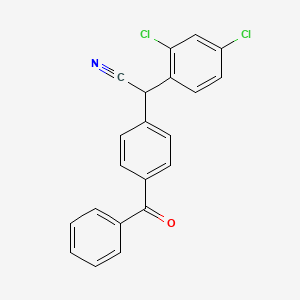
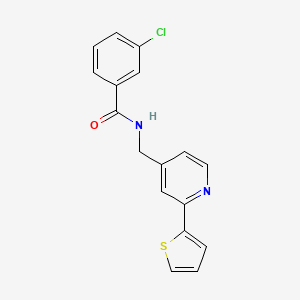
![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2969542.png)
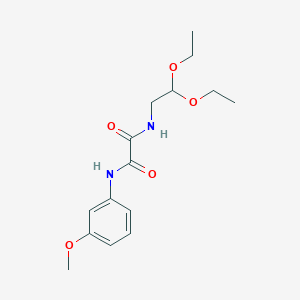
![2-((2-hydroxyethyl)amino)-1-(1',3',5-triphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone](/img/structure/B2969545.png)
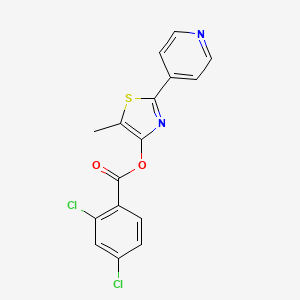
![8-Fluoro-4,5-dihydro-1H-azepino[5,4,3-CD]indol-6(3H)-one](/img/structure/B2969547.png)

![1-(4-methylbenzyl)-1H-indole-2,3-dione 3-[N-(4-chlorophenyl)hydrazone]](/img/structure/B2969550.png)
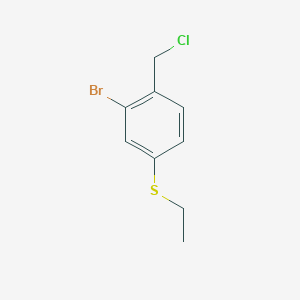
![2,3-dimethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2969556.png)
